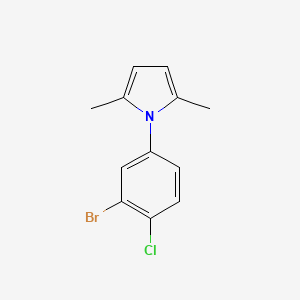

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 1506904-89-7

Cat. No.: VC4583273

Molecular Formula: C12H11BrClN

Molecular Weight: 284.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1506904-89-7 |

|---|---|

| Molecular Formula | C12H11BrClN |

| Molecular Weight | 284.58 |

| IUPAC Name | 1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole |

| Standard InChI | InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 |

| Standard InChI Key | OMJRPPQTGQESSZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C |

Introduction

Synthesis and Optimization

Catalytic Paal-Knorr Condensation

A common synthesis route involves the Paal-Knorr reaction, where 4-chloroaniline reacts with 2,5-hexanedione in the presence of catalysts like FePO₄ under solvent-free conditions . This method achieves yields up to 85% at room temperature, offering a green chemistry advantage .

Multi-Step Bromination and Cyclization

Alternative approaches, as described in patent CN104844567A, involve:

-

Ring closure: 3-Aminocrotononitrile and hydrazine hydrate react at 60–90°C to form 3-amino-5-methylpyrazole .

-

Bromination: Introducing bromine via electrophilic substitution .

-

Oxidation and condensation: Final steps with dichloropyridine derivatives to install the aryl group .

| Method | Yield (%) | Conditions | Catalyst |

|---|---|---|---|

| Paal-Knorr | 85 | Solvent-free, RT | FePO₄ (10 mol%) |

| Multi-step | 78–87 | Reflux, acetic acid | None |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

VEGFR-2 inhibitors: Pyrrole-based kinase inhibitors with IC₅₀ < 100 nM .

-

Antileishmanial agents: Chlorfenapyr derivatives disrupt ATP synthesis in parasites.

Materials Science

Its planar structure and halogen content make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume